1-(4-fluoro-2,3-dihydro-1H-inden-5-yl)methanaminehydrochloride
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Overview
Description
1-(4-fluoro-2,3-dihydro-1H-inden-5-yl)methanaminehydrochloride is a chemical compound that belongs to the class of indane derivatives Indane derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluoro-2,3-dihydro-1H-inden-5-yl)methanaminehydrochloride typically involves the following steps:
Fluorination: The starting material, 2,3-dihydro-1H-indene, undergoes fluorination to introduce the fluorine atom at the 4-position. This can be achieved using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Amination: The fluorinated intermediate is then subjected to amination to introduce the methanamine group. This can be done using reagents like ammonia or primary amines in the presence of a suitable catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluoro-2,3-dihydro-1H-inden-5-yl)methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(4-fluoro-2,3-dihydro-1H-inden-5-yl)methanaminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-2,3-dihydro-1H-inden-5-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-dihydro-1H-inden-5-yl)methanaminehydrochloride
- 1-(4-chloro-2,3-dihydro-1H-inden-5-yl)methanaminehydrochloride
- 1-(4-bromo-2,3-dihydro-1H-inden-5-yl)methanaminehydrochloride
Uniqueness
1-(4-fluoro-2,3-dihydro-1H-inden-5-yl)methanaminehydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H13ClFN |
---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
(4-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c11-10-8(6-12)5-4-7-2-1-3-9(7)10;/h4-5H,1-3,6,12H2;1H |
InChI Key |
UATHWBZMBQKEKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=C(C=C2)CN)F.Cl |
Origin of Product |
United States |
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